IP7e

Vue d'ensemble

Description

L’isoxazolo-pyridinone 7e, communément appelée IP7e, est un activateur puissant du récepteur nucléaire apparenté à la protéine 1 (Nurr1). Nurr1 est un récepteur nucléaire orphelin qui joue un rôle crucial dans le développement et le maintien des neurones dopaminergiques du mésencéphale. This compound a montré un potentiel significatif dans la réduction de l’inflammation et de la neurodégénérescence, en particulier dans les modèles de sclérose en plaques .

Applications De Recherche Scientifique

L’IP7e a un large éventail d’applications en recherche scientifique :

Chimie : Utilisée comme composé outil pour étudier la voie de signalisation de Nurr1.

Biologie : Investigée pour son rôle dans la modulation de l’expression génique et des fonctions cellulaires.

Médecine : Explorée comme agent thérapeutique potentiel pour les maladies neurodégénératives telles que la sclérose en plaques.

Industrie : Applications potentielles dans le développement de nouveaux médicaments et agents thérapeutiques

Analyse Biochimique

Biochemical Properties

IP7e interacts with Nurr1, a nerve growth factor IB-like receptor . It activates Nurr1 with an EC50 of 3.9 nM . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound influences cell function by activating Nurr1 and suppressing NF-κB signaling . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to Nurr1 and activating it . This activation can lead to changes in gene expression and can inhibit or activate enzymes.

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to delay the onset and reduce the severity of symptoms in EAE mice . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain dosages, it can delay the onset and reduce the severity of EAE symptoms .

Metabolic Pathways

This compound is involved in the Nurr1 activation pathway . It interacts with Nurr1, which can affect metabolic flux and metabolite levels.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’IP7e implique la formation d’une structure centrale d’isoxazolo-pyridinone. Les étapes clés comprennent :

Formation du cycle isoxazole : Cela est généralement réalisé par une réaction de cycloaddition [3+2] entre un oxyde de nitrile et une alcène.

Formation de la pyridinone : L’intermédiaire isoxazole est ensuite soumis à une série de réactions pour former le cycle pyridinone.

Méthodes de production industrielle

La production industrielle de l’this compound impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure :

Catalyse : Utilisation de catalyseurs pour augmenter l’efficacité de la réaction de cycloaddition.

Purification : Utilisation de techniques telles que la recristallisation et la chromatographie pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

L’IP7e subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le noyau d’isoxazolo-pyridinone.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents substituants sur la structure centrale.

Réactifs et conditions courants

Agents oxydants : Le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2) sont couramment utilisés.

Agents réducteurs : Le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont des agents réducteurs typiques.

Solvants : Les solvants courants comprennent le diméthylsulfoxyde (DMSO) et l’éthanol.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Mécanisme D'action

L’IP7e exerce ses effets en activant la voie de signalisation de Nurr1. Nurr1 est impliqué dans la régulation des gènes qui contrôlent l’inflammation et la neuroprotection. L’this compound se lie à Nurr1, augmentant son activité transcriptionnelle et conduisant à la répression des facteurs de transcription pro-inflammatoires tels que NF-kB. Cela se traduit par une réduction de l’inflammation et de la neurodégénérescence .

Comparaison Avec Des Composés Similaires

Composés similaires

Isoxazolo-pyridinone 7a : Un autre activateur de la voie Nurr1 mais avec une puissance et une sélectivité différentes.

Isoxazolo-pyridinone 7b : Structure similaire mais propriétés pharmacocinétiques différentes.

Unicité de l’IP7e

L’this compound est unique en raison de sa forte puissance (CE50 = 3,9 nM) et de sa capacité à pénétrer la barrière hémato-encéphalique. Cela la rend particulièrement efficace dans les modèles de maladies neurodégénératives .

Activité Biologique

IP7e, a compound recognized for its biological activity, primarily functions as a potent activator of the Nurr1 receptor, which is involved in various physiological processes, including neuroprotection and metabolic regulation. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Profile

- Chemical Name : this compound

- Molecular Weight : 300.3 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound has been identified as a potent Nurr1 activator with an effective concentration (EC50) of approximately 3.9 nM . This high potency suggests that this compound can effectively modulate Nurr1 activity even at low concentrations. Research indicates that this compound influences transcriptional activity through both Nurr1-dependent and independent pathways, impacting gene expression related to neuroprotection and inflammation .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Study: Neuroprotective Effects

A study conducted on mice with experimental autoimmune encephalomyelitis (EAE) demonstrated that treatment with this compound significantly delayed the onset of clinical symptoms and reduced their severity. The findings suggest that this compound may have potential therapeutic applications in neurodegenerative diseases .

In Vitro Studies

In vitro assays using HEK293T cells showed that this compound increases the activity of transcriptional reporters associated with Nurr1 signaling pathways. Notably, at concentrations above 100 nM, this compound exhibited increased transcriptional activity without significant cytotoxic effects, indicating its potential as a safe therapeutic agent .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with other known Nurr1 modulators was conducted:

| Compound | EC50 (nM) | Effect on Symptoms | Reference |

|---|---|---|---|

| This compound | 3.9 | Delays onset, reduces severity | |

| CsnB | 0.1-0.3 | Activates transcription | |

| Amodiaquine | 290 | Variable effects |

Future Directions

Further research is warranted to elucidate the precise molecular mechanisms by which this compound exerts its effects on neuronal health and metabolism. Future studies should focus on:

- Long-term effects of this compound in chronic models of neurodegeneration.

- Exploration of its potential interactions with other signaling pathways.

- Development of this compound analogs with enhanced potency and specificity.

Propriétés

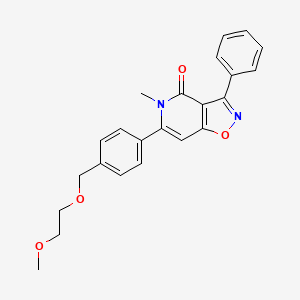

IUPAC Name |

6-[4-(2-methoxyethoxymethyl)phenyl]-5-methyl-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-25-19(17-10-8-16(9-11-17)15-28-13-12-27-2)14-20-21(23(25)26)22(24-29-20)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAACZFPADQMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)COCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.